molecular formula C10H10F3NO2 B13055831 (r)-8-(Trifluoromethoxy)chroman-4-amine

(r)-8-(Trifluoromethoxy)chroman-4-amine

Cat. No.: B13055831
M. Wt: 233.19 g/mol
InChI Key: DDCZLPCCTJEGSL-SSDOTTSWSA-N
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Description

®-8-(Trifluoromethoxy)chroman-4-amine is a chemical compound that belongs to the chroman family. Chromans are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The trifluoromethoxy group attached to the chroman structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-(Trifluoromethoxy)chroman-4-amine typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

    Amination: The amine group is introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of ®-8-(Trifluoromethoxy)chroman-4-amine involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-8-(Trifluoromethoxy)chroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-8-(Trifluoromethoxy)chroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-8-(Trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-6-(Trifluoromethoxy)chroman-4-amine
  • ®-7-(Trifluoromethoxy)chroman-4-amine
  • ®-9-(Trifluoromethoxy)chroman-4-amine

Uniqueness

®-8-(Trifluoromethoxy)chroman-4-amine is unique due to the position of the trifluoromethoxy group on the chroman ring. This specific positioning can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(4R)-8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3,7H,4-5,14H2/t7-/m1/s1

InChI Key

DDCZLPCCTJEGSL-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2OC(F)(F)F

Canonical SMILES

C1COC2=C(C1N)C=CC=C2OC(F)(F)F

Origin of Product

United States

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